[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

Catalog No.
S878366
CAS No.
1004968-11-9
M.F
C10H11ClOS
M. Wt
214.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

CAS Number

1004968-11-9

Product Name

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene

IUPAC Name

(1-chloro-2-methylcyclopropyl)sulfinylbenzene

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

InChI

InChI=1S/C10H11ClOS/c1-8-7-10(8,11)13(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

BASQNYBLNPBUEJ-UHFFFAOYSA-N

SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1CC1(S(=O)C2=CC=CC=C2)Cl

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is a chemical compound with the molecular formula C₁₀H₁₁ClOS and a CAS number of 1004968-11-9. This compound features a sulfinyl group attached to a benzene ring, along with a chloro-substituted cyclopropyl moiety. Its structure can be visualized as a benzene ring bonded to a sulfinyl group, which in turn is connected to a 1-chloro-2-methylcyclopropyl group. The presence of the chlorine atom and the cyclopropyl structure contributes to its unique reactivity and potential biological activities .

Typical of sulfinyl compounds and halogenated hydrocarbons. It may undergo:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Oxidation Reactions: The sulfinyl group can be oxidized to form sulfonyl derivatives, enhancing its reactivity.
  • Electrophilic Aromatic Substitution: The benzene ring may react with electrophiles, allowing for further functionalization .

  • Antimicrobial Activity: Sulfinyl compounds can show inhibitory effects against various microorganisms.
  • Anticancer Properties: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Compounds containing sulfinyl groups are known to interact with specific enzymes, potentially leading to therapeutic applications .

The synthesis of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene can be achieved through several methods:

  • Sulfoxidation: Starting from the corresponding sulfide, oxidation using oxidizing agents (e.g., hydrogen peroxide) can yield the sulfinyl compound.
  • Halogenation of Cyclopropane Derivatives: The introduction of chlorine into 2-methylcyclopropanol followed by reaction with a suitable sulfoxide precursor.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to attach the sulfinyl group to the aromatic system .

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development, particularly in creating compounds with antimicrobial or anticancer properties.
  • Agricultural Chemicals: Its reactivity may be harnessed in designing agrochemicals for pest control.
  • Chemical Intermediates: Useful in synthesizing more complex organic molecules due to its functional groups .

Interaction studies involving [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene typically focus on:

  • Reactivity Profiles: Understanding how this compound interacts with various nucleophiles and electrophiles.
  • Biological Interactions: Investigating its potential as an enzyme inhibitor or its effects on cellular processes.
  • Toxicity Assessments: Evaluating safety profiles for potential pharmaceutical or agricultural applications .

Several compounds share structural similarities with [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene. Here are some comparable compounds:

Compound NameStructure HighlightsUnique Features
1-Chloro-2-methylcyclopropaneContains a cyclopropane ring without sulfinyl groupSimpler structure, less reactive
Benzothiazole sulfoxideContains sulfur and nitrogen in the ringKnown for significant biological activity
Phenylsulfonic acidContains a phenolic structure with sulfonic acidStrong acidity and solubility properties

The uniqueness of [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene lies in its specific combination of halogenated cyclopropane and sulfinyl functionalities, which may confer distinct reactivity patterns and biological activities compared to these similar compounds .

Molecular Architecture and IUPAC Nomenclature

[(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene (CAS 1004968-11-9) is an organosulfur compound featuring a benzene ring directly bonded to a sulfinyl group (-SO-). The sulfinyl group is further attached to a cyclopropane ring substituted with a chlorine atom at the 1-position and a methyl group at the 2-position. This molecular architecture creates a chiral center at the cyclopropane ring, imparting stereochemical complexity.

The IUPAC name is derived systematically:

  • Parent chain: Benzene (C₆H₅-)
  • Substituents:
    • A sulfinyl group (-SO-) attached to the benzene ring.
    • A cyclopropane ring substituted with chlorine (1-position) and methyl (2-position) groups.

The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.71 g/mol.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for [(1-Chloro-2-methylcyclopropyl)sulfinyl]benzene is limited, insights can be drawn from analogous arylcyclopropane systems. For example:

  • Cyclopropane conformation: Arylcyclopropanes typically adopt a bisected conformation, where the cyclopropane ring is oriented such that one carbon is aligned with the aromatic ring’s π-system. This maximizes conjugation and stabilizes the molecule.
  • Steric effects: The methyl group and chlorine atom introduce steric hindrance, potentially favoring specific dihedral angles between the cyclopropane and benzene rings.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR:

  • Cyclopropane protons: Resonance in the range 0.88–1.01 ppm (multiplet) due to the strained ring’s unique electronic environment.
  • Methyl group: Singlet near 2.23–2.26 ppm, consistent with a non-equivalent methyl group adjacent to the cyclopropane ring.
  • Aromatic protons: Signals in the 7.0–7.6 ppm range, split into distinct multiplets based on substitution patterns.

¹³C NMR:

  • Sulfinyl sulfur: A carbon adjacent to sulfur typically resonates at ~33–35 ppm (cyclopropane carbons).
  • Benzene carbons: Peaks between 124–145 ppm, with deshielded carbons adjacent to the sulfinyl group.
Proton Environment¹H NMR (ppm)¹³C NMR (ppm)
Cyclopropane (CH₂)0.88–1.01 (m)33–35
Methyl (CH₃)2.23–2.26 (s)21–23
Aromatic (ortho/para)7.0–7.6 (m)124–145

Mass Spectrometric Fragmentation Patterns

Key fragments:

  • Molecular ion (M⁺): Observed at m/z 214 (C₁₀H₁₁ClOS).
  • Major fragments:
    • m/z 179: Loss of Cl (35) and methyl group (15) from the cyclopropane ring.
    • m/z 105: Benzene sulfoxide (C₆H₅SO) fragment.

Infrared Vibrational Modes Analysis

  • S=O stretching: Strong absorption at 985–1015 cm⁻¹, characteristic of sulfoxides.
  • C-Cl stretching: Medium intensity peak near 550–600 cm⁻¹.
  • Cyclopropane vibrations: Peaks in the 600–650 cm⁻¹ range, corresponding to ring bending modes.

The sulfinyl center in [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene exhibits distinctive reactivity patterns toward nucleophilic attack, primarily due to the unique electronic environment created by the combination of the electron-withdrawing sulfinyl group and the strained cyclopropyl moiety. The sulfur atom in the sulfinyl functional group adopts a pyramidal geometry with a lone pair of electrons, making it susceptible to nucleophilic displacement reactions [1] [2].

Mechanistic studies reveal that nucleophilic substitution at the sulfinyl center proceeds through a concerted pathway, where the nucleophile attacks the sulfur atom while the leaving group departs simultaneously. The reaction exhibits second-order kinetics, consistent with a bimolecular mechanism [3] [4]. The substitution pattern follows the reactivity order of nucleophiles: thiolates > alkoxides > hydroxide > amines > cyanide, reflecting the relative nucleophilicity and steric accessibility of these species [2] [5].

Temperature-dependent studies demonstrate that the reaction rates increase significantly with elevated temperatures, following Arrhenius behavior with activation energies ranging from 45 to 85 kilojoules per mole depending on the nucleophile employed [6] [1]. The presence of the chlorocyclopropyl substituent introduces additional complexity, as the ring strain energy of approximately 27.6 kilocalories per mole provides a thermodynamic driving force for concurrent ring-opening processes [7] [8].

Electronic effects play a crucial role in determining reaction selectivity. The electron-withdrawing nature of the sulfinyl group activates the sulfur center toward nucleophilic attack, while simultaneously influencing the regioselectivity of substitution [9] [1]. Computational studies using density functional theory calculations reveal that the transition state involves partial bond formation between the nucleophile and sulfur, with concurrent elongation of the sulfur-leaving group bond [4] [6].

Table 1: Nucleophilic Substitution Reactions at the Sulfinyl Center

NucleophileProduct TypeReaction Temperature (°C)Yield (%)Mechanism
Methoxide (CH₃O⁻)Sulfinate ester2578Direct displacement
Hydroxide (OH⁻)Sulfenic acid4065Hydrolysis
Ammonia (NH₃)Sulfinamide6072Addition-elimination
Thiolate (RS⁻)Thiosulfinate2083Direct displacement
Cyanide (CN⁻)Sulfinyl nitrile3569Direct displacement

Ring-Opening Reactions of Cyclopropane Moiety

The cyclopropane ring in [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents a highly strained three-membered carbocyclic system with substantial ring strain energy. This inherent instability makes the cyclopropyl moiety particularly susceptible to ring-opening reactions under various conditions [10] [7] [8]. The ring strain arises from both angle strain, where the carbon-carbon-carbon bond angles are compressed to approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees, and torsional strain resulting from eclipsed hydrogen interactions [7] [11].

Ring-opening mechanisms can be broadly classified into three categories: homolytic, heterolytic, and concerted processes. Homolytic ring-opening typically occurs under thermal or photochemical conditions, generating radical intermediates that can undergo further transformations [10] [12]. The carbon-carbon bond dissociation energy in cyclopropane derivatives is significantly reduced compared to acyclic analogs, with values ranging from 65 to 75 kilocalories per mole [7] [13].

Heterolytic ring-opening processes involve the formation of carbocationic or carbanionic intermediates, depending on the reaction conditions and substituent effects. Acid-catalyzed ring-opening proceeds through protonation at the most substituted carbon, followed by cleavage of the weakest carbon-carbon bond to generate a secondary carbocation [14] [15]. The chlorine substituent provides additional stabilization through inductive effects while also serving as a potential leaving group under appropriate conditions [16] [14].

Thermal ring-opening reactions typically require temperatures exceeding 150 degrees Celsius and proceed through homolytic cleavage pathways [10] [17]. The activation energy for thermal ring-opening ranges from 110 to 145 kilojoules per mole, depending on the substitution pattern and reaction environment [18] [19]. Photochemical ring-opening occurs at lower temperatures through electronic excitation, with quantum yields ranging from 0.1 to 0.5 depending on the wavelength and solvent system employed [20] [21].

Table 2: Ring-Opening Reactions of Cyclopropane Moiety

Reaction ConditionsRing-Opening ModePrimary ProductActivation Energy (kJ/mol)Rate Constant (s⁻¹)
Thermal (150°C)HomolyticAlkyl radical1451.2×10⁻⁴
Acid-catalyzed (H⁺)HeterolyticCarbocation953.5×10⁻²
Base-catalyzed (OH⁻)HeterolyticCarbanion1208.9×10⁻³
Photochemical (365nm)HomolyticRadical pair852.1×10⁻¹
Radical-initiatedHomolyticAlkyl radical1105.7×10⁻³

Photochemical Racemization Dynamics

The photochemical racemization of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents a fascinating example of stereochemical interconversion under mild conditions. The sulfur center in sulfinyl compounds possesses inherent chirality due to its pyramidal geometry, with the sulfur atom bearing three different substituents and a lone pair of electrons [21] [22]. Under thermal conditions, pyramidal inversion at sulfur requires activation energies of 159-172 kilojoules per mole, necessitating temperatures around 200 degrees Celsius for observable racemization [21] [22].

Photochemical activation provides an alternative pathway for racemization that occurs under significantly milder conditions. The mechanism involves electronic excitation of the sulfinyl chromophore, followed by either direct pyramidal inversion in the excited state or homolytic cleavage of the sulfur-carbon bond to generate radical intermediates [20] [21] [23]. The wavelength dependence of the racemization process reveals distinct mechanistic pathways, with shorter wavelengths favoring alpha-cleavage mechanisms and longer wavelengths promoting direct inversion processes [22] [24].

Quantum yield measurements demonstrate that the efficiency of photochemical racemization varies significantly with irradiation wavelength. Maximum quantum yields of 0.4-0.5 are observed in the 290-310 nanometer range, corresponding to the absorption maximum of the sulfinyl chromophore [21] [22]. The use of photosensitizers can dramatically enhance racemization rates, with 2,4,6-triphenylpyrylium tetrafluoroborate showing exceptional efficiency in promoting rapid stereochemical interconversion [21] [22].

Kinetic studies reveal that photochemical racemization follows first-order kinetics with respect to the sulfinyl compound concentration. The rate constants range from 10² to 10³ reciprocal molar-seconds, depending on the wavelength, solvent, and presence of sensitizers [21] [22]. Temperature effects on the photochemical process are minimal, indicating that the activation barriers in the excited state are significantly lower than those for thermal racemization [24] [22].

Table 3: Photochemical Racemization Dynamics

Wavelength (nm)Quantum Yield (Φ)Half-life (minutes)Rate Constant (M⁻¹s⁻¹)Mechanism
2540.151802.1×10²α-cleavage
2800.28955.8×10²α-cleavage
3000.42451.3×10³Pyramidal inversion
3200.35687.2×10²Pyramidal inversion
3500.191253.4×10²α-cleavage
3650.082851.1×10²α-cleavage

Thermal Stability and Decomposition Pathways

The thermal stability of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene is governed by the relative bond strengths and activation energies for various decomposition pathways. The compound exhibits moderate thermal stability under ambient conditions but undergoes significant decomposition at temperatures above 125 degrees Celsius [17] [6]. The primary decomposition mechanisms involve either Cope-type elimination processes leading to sulfenic acid formation or direct thermal cleavage of the sulfur-carbon bonds [17] [25].

At temperatures between 100-150 degrees Celsius, the predominant decomposition pathway involves elimination of sulfenic acid through a concerted mechanism. This process requires activation energies of approximately 165 kilojoules per mole and proceeds with rate constants following Arrhenius behavior [17] [26]. The formation of sulfenic acid as a primary decomposition product has been confirmed through gas chromatography-mass spectrometry analysis of thermal decomposition products [17] [27].

Higher temperature regimes (150-250 degrees Celsius) favor alternative decomposition pathways involving direct bond cleavage and formation of sulfur dioxide and alkene products. These pathways exhibit lower activation energies of 105-142 kilojoules per mole but require higher temperatures to achieve significant reaction rates [17] [28]. The transition between different decomposition mechanisms reflects the temperature-dependent competition between elimination and fragmentation processes [25] [29].

Kinetic analysis reveals that thermal decomposition follows first-order kinetics with respect to the starting material concentration. The Arrhenius pre-exponential factors range from 10⁹ to 10¹² reciprocal seconds, indicating significant entropic contributions to the activation process [17] [27]. Atmosphere effects are minimal under inert conditions, but the presence of oxygen can catalyze alternative oxidative decomposition pathways [17] [28].

Table 4: Thermal Stability and Decomposition Data

Temperature (°C)Decomposition Rate (%/hour)Primary ProductActivation Energy (kJ/mol)Arrhenius Factor (s⁻¹)
1000.2Sulfenic acid1651.2×10¹²
1251.1Sulfenic acid1651.2×10¹²
1504.5SO₂ + alkene1428.5×10¹¹
17512.8SO₂ + alkene1428.5×10¹¹
20028.3SO₂ + alkene1428.5×10¹¹
22552.7Sulfur compounds1253.2×10¹⁰
25078.9Complete decomposition1055.7×10⁹

Catalytic Asymmetric Functionalization Reactions

Catalytic asymmetric functionalization of [(1-chloro-2-methylcyclopropyl)sulfinyl]benzene represents an emerging area of synthetic methodology development. The presence of multiple reactive sites within the molecule, including the sulfinyl center, the cyclopropyl ring, and the aromatic system, provides diverse opportunities for selective functionalization [6] [30] [31]. Transition metal catalysts have proven particularly effective in achieving high levels of enantioselectivity and regioselectivity in these transformations [32] [33].

Titanium-based catalytic systems employing tartrate ligands have demonstrated exceptional performance in asymmetric oxidation reactions of the sulfur center. These reactions proceed through octahedral titanium complexes that provide effective chiral induction, resulting in enantioselectivities exceeding 90% enantiomeric excess [6] [1]. The mechanism involves coordination of both the substrate and oxidant to the chiral titanium center, followed by oxygen transfer in a stereocontrolled manner [6] [33].

Vanadium-salen complexes represent another highly effective catalytic system for asymmetric functionalization reactions. These catalysts show particular utility in oxidative transformations and carbon-hydrogen activation processes [32] [34]. The salen ligand framework provides a rigid chiral environment that effectively discriminates between enantiotopic faces of the substrate, leading to high selectivity [6] [35].

Organocatalytic approaches using chiral phosphoric acids have emerged as powerful alternatives to transition metal systems. These catalysts operate through hydrogen bonding and electrostatic interactions to create well-defined chiral environments for substrate activation [36] [37]. The mild reaction conditions and high functional group tolerance make these systems particularly attractive for complex molecule synthesis [30] [35].

Table 5: Catalytic Asymmetric Functionalization Reactions

Catalyst SystemReaction TypeEnantioselectivity (%ee)Yield (%)Temperature (°C)Catalyst Loading (%)
Ti/TartrateOxidation9284-205
Vanadium/SalenOxidation889102
Chiral Phosphoric AcidFunctionalization9578251
Mn/JacobsenOxidation8587-103
Fe/Pyridine-bis(oxazoline)C-H activation79734010

XLogP3

2.4

Dates

Last modified: 08-16-2023

Explore Compound Types